6-methyl-2-(3-pyridinyl)-N-(4-pyridinylmethyl)-4-quinolinecarboxamide
Overview
Description
6-methyl-2-(3-pyridinyl)-N-(4-pyridinylmethyl)-4-quinolinecarboxamide, also known as PQR309, is a small molecule inhibitor that targets the phosphatidylinositol-3-kinase (PI3K) signaling pathway. This pathway is involved in regulating cell growth, proliferation, and survival, and is often dysregulated in cancer cells. PQR309 has shown promising results in preclinical studies as a potential anti-cancer therapy.
Mechanism of Action
6-methyl-2-(3-pyridinyl)-N-(4-pyridinylmethyl)-4-quinolinecarboxamide targets the PI3K signaling pathway, which is frequently dysregulated in cancer cells. Specifically, this compound inhibits the activity of the PI3K isoform p110α, which is frequently mutated in cancer. By inhibiting p110α, this compound reduces the activity of downstream signaling pathways, including Akt and mTOR, which are involved in cell growth and survival.
Biochemical and Physiological Effects:
In addition to its anti-cancer effects, this compound has been shown to have other biochemical and physiological effects. This compound has been shown to reduce inflammation in animal models of inflammatory bowel disease, and to improve insulin sensitivity in animal models of diabetes. This compound has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
One advantage of 6-methyl-2-(3-pyridinyl)-N-(4-pyridinylmethyl)-4-quinolinecarboxamide as a research tool is its specificity for p110α, which allows for targeted inhibition of the PI3K pathway. However, this compound has limitations as well, including its relatively low solubility and stability, which can make it difficult to work with in certain experimental settings.
Future Directions
Future research on 6-methyl-2-(3-pyridinyl)-N-(4-pyridinylmethyl)-4-quinolinecarboxamide could focus on several areas. One area of interest is the potential for this compound as a combination therapy with other cancer treatments, such as immunotherapy. Another area of interest is the development of more potent and stable analogs of this compound. Additionally, further studies could investigate the potential of this compound for the treatment of other diseases beyond cancer, such as inflammatory and metabolic diseases.
Scientific Research Applications
6-methyl-2-(3-pyridinyl)-N-(4-pyridinylmethyl)-4-quinolinecarboxamide has been extensively studied for its potential as an anti-cancer therapy. Preclinical studies have shown that this compound can inhibit the growth and survival of a variety of cancer cell lines, including breast, lung, and ovarian cancer. This compound has also been shown to enhance the efficacy of other cancer therapies, such as chemotherapy and radiation therapy. In addition, this compound has demonstrated efficacy in animal models of cancer, with reduced tumor growth and improved survival rates.
properties
IUPAC Name |
6-methyl-2-pyridin-3-yl-N-(pyridin-4-ylmethyl)quinoline-4-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N4O/c1-15-4-5-20-18(11-15)19(12-21(26-20)17-3-2-8-24-14-17)22(27)25-13-16-6-9-23-10-7-16/h2-12,14H,13H2,1H3,(H,25,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GIESRFUBGPBDNY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(C=C2C(=O)NCC3=CC=NC=C3)C4=CN=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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